molecular formula C19H20N2O2 B8750838 1-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylmethoxy]-3-methoxybenzene

1-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylmethoxy]-3-methoxybenzene

Cat. No. B8750838
M. Wt: 308.4 g/mol
InChI Key: XVARHQGNQMAXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859780B2

Procedure details

To a solution of 51 (16.51 g, 0.065 mol) in CH3CN (150 mL) was added K2CO3 (17.94 g, 0.13 mol) followed by addition of 3-bromo-2-methylpropene (8.78 g, 0.065 mol) under Ar. The resulting mixture was stirred at rt overnight. The reaction mixture was filtered, and the filter cake was washed with CH3CN (100 mL). The filtrate was concentrated in vacuo to give an oil. The oil was chromatographed on 150 g of silica gel with 30 g of anhydrous Na2SO4 on top packed with hexanes. The column was eluted with 150 mL portions of 10% EtOAc in hexanes for fractions 1-5, 20% EtOAc in hexanes for fractions 6-14 and 25% EtOAc for fraction 15-16. The product was eluted in fractions 7-16 (TLC solvent: 50% EtOAc in hexanes) to give 19 g (95%) of Compound #3 as a viscous oil. HPLC analysis showed a purity of 99%. 1H NMR for HCl salt (300 MHz, CD3OD): δ 7.9 (m, 2H), 7.7 (m, 2H), 7.3 (t, 1H), 6.65-6.8 (m, 3H), 5.7 (s, 2H), 5.2 (s, 2H), 5.1 (s, 1H), 4.9 (s, 1H), 4.7 (s, 1H), 3.8 (s, 3H), 1.85 (s, 3H).
Name
Quantity
16.51 g
Type
reactant
Reaction Step One
Name
Quantity
17.94 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:27][C:28]([CH3:30])=[CH2:29]>CC#N>[CH3:29][C:28](=[CH2:27])[CH2:30][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
16.51 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)COC2=CC(=CC=C2)OC
Name
Quantity
17.94 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
8.78 g
Type
reactant
Smiles
BrCC(=C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with CH3CN (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on 150 g of silica gel with 30 g of anhydrous Na2SO4
WASH
Type
WASH
Details
The column was eluted with 150 mL portions of 10% EtOAc in hexanes for fractions 1-5, 20% EtOAc in hexanes for fractions 6-14 and 25% EtOAc for fraction 15-16
WASH
Type
WASH
Details
The product was eluted in fractions 7-16 (TLC solvent: 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CN1C(=NC2=C1C=CC=C2)COC2=CC(=CC=C2)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.